

Placebo-Controlled Studies on Pangamic Acid's Ergogenic Effects: A Comparative Guide

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Compound of Interest

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An objective analysis of the scientific evidence regarding the performance-enhancing claims of pangamic acid (**Vitamin B15**).

Pangamic acid, often marketed as "**Vitamin B15**," has been promoted for decades as an ergogenic aid purported to enhance athletic performance by improving oxygen utilization and reducing lactate accumulation.[1] However, it is not recognized as a vitamin by the scientific community, and its chemical identity has been inconsistent across various commercial preparations, raising safety concerns.[2][3][4] This guide provides a comparative analysis of placebo-controlled studies that have investigated the ergogenic effects of pangamic acid, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The available placebo-controlled research on pangamic acid's effect on athletic performance is limited. The primary data comes from studies conducted in the late 1970s and early 1980s. The table below summarizes the quantitative findings from a key double-blind, placebo-controlled study.

Performance Metric	Pangamic Acid Group	Placebo Group	P-value	Conclusion	Reference
Maximal Treadmill Time	Pre: 16.99 minPost: 17.21 min	Pre: 16.49 minPost: 16.83 min	> 0.05	No significant difference	[5]
Maximal Heart Rate	Pre: 183 bpmPost: 181 bpm	Pre: 194 bpmPost: 194 bpm	> 0.05	No significant difference	[5]
Post-Test Blood Lactate	Pre: 64.63 mg%Post: 70.88 mg%	Pre: 76.13 mg%Post: 66.58 mg%	> 0.05	No significant difference	[5]
Post-Test Blood Glucose	Pre: 132.13 mg%Post: 138.88 mg%	Pre: 133.38 mg%Post: 139.13 mg%	> 0.05	No significant difference	[5]

Analysis: The data indicates that the ingestion of pangamic acid did not produce statistically significant changes in short-term maximal treadmill performance, heart rate, or metabolic markers like blood lactate and glucose when compared to a placebo.[\[5\]](#)

Experimental Protocols

Understanding the methodology of the cited research is critical for evaluating the evidence. Below is a detailed description of the protocol used in the key study investigating pangamic acid's ergogenic effects.

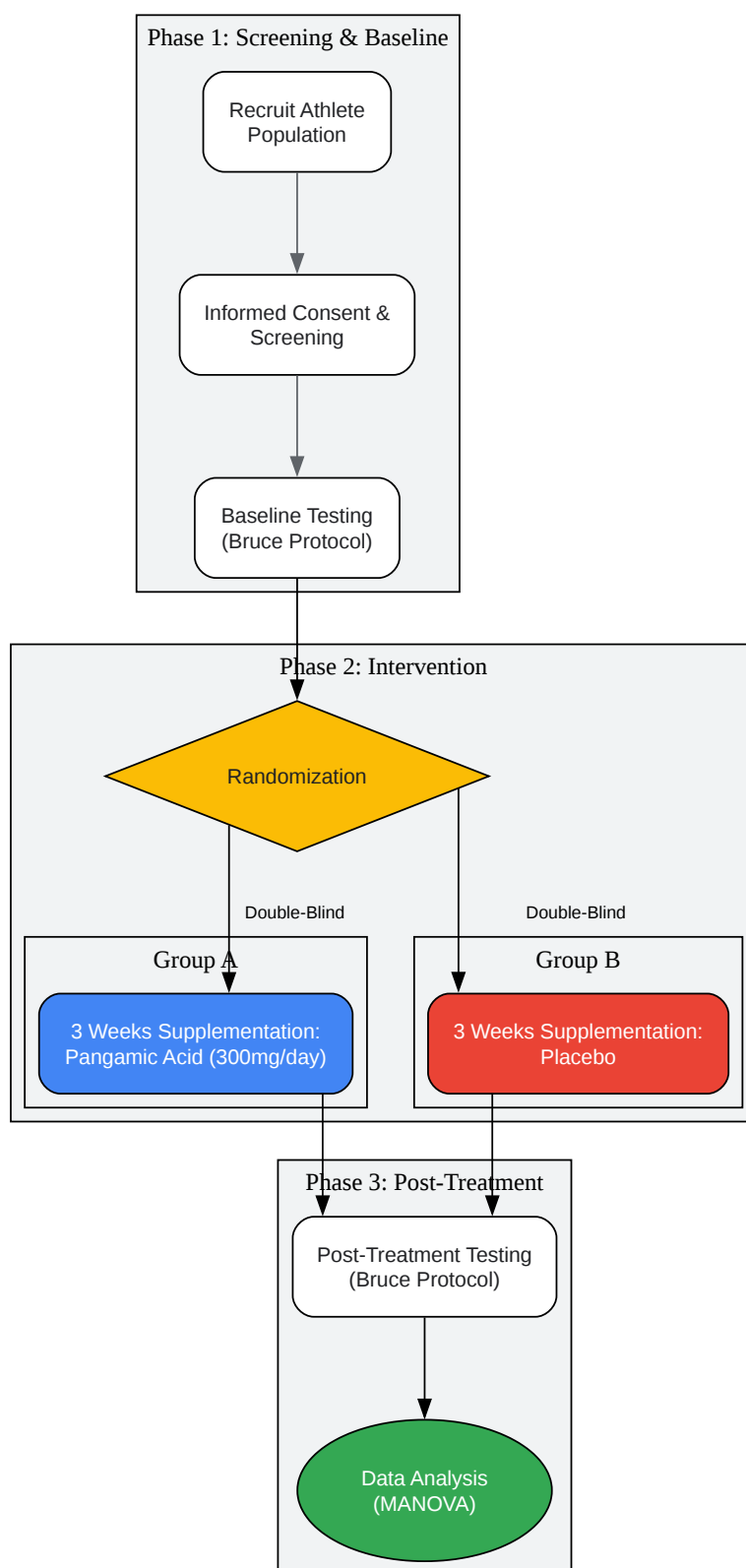
Study Design: A double-blind, placebo-controlled trial was conducted to assess the effects of pangamic acid on maximal treadmill performance.[\[5\]](#)

- Participants: The study involved 16 male track athletes.[\[5\]](#)
- Intervention:
 - The experimental group ingested six 50-mg pangamic acid tablets daily, totaling 300 mg per day.[\[5\]](#)

- The control group ingested six identical-looking placebo tablets per day.[5]
- Duration: The treatment period lasted for three weeks.[5]
- Testing Protocol:
 - Pre- and Post-Treatment Testing: All subjects were tested before the intervention began and after the three-week treatment period.[5]
 - Exercise Test: The Bruce treadmill protocol, a standardized maximal exercise test, was used to measure performance.[5]
 - Parameters Measured: The key parameters examined included:
 - Maximal heart rate (HR).[5]
 - Total treadmill time (TM) to exhaustion.[5]
 - Recovery heart rate at 1 and 3 minutes post-exercise.[5]
 - Pre-test and post-test blood glucose and lactate levels.[5]
- Statistical Analysis: A multivariate analysis of variance (MANOVA) was used to determine if there were any significant differences between the pangamic acid and placebo groups after the treatment period. The significance level was set at $P > 0.05$. [5]

Visualizations: Workflows and Pathways

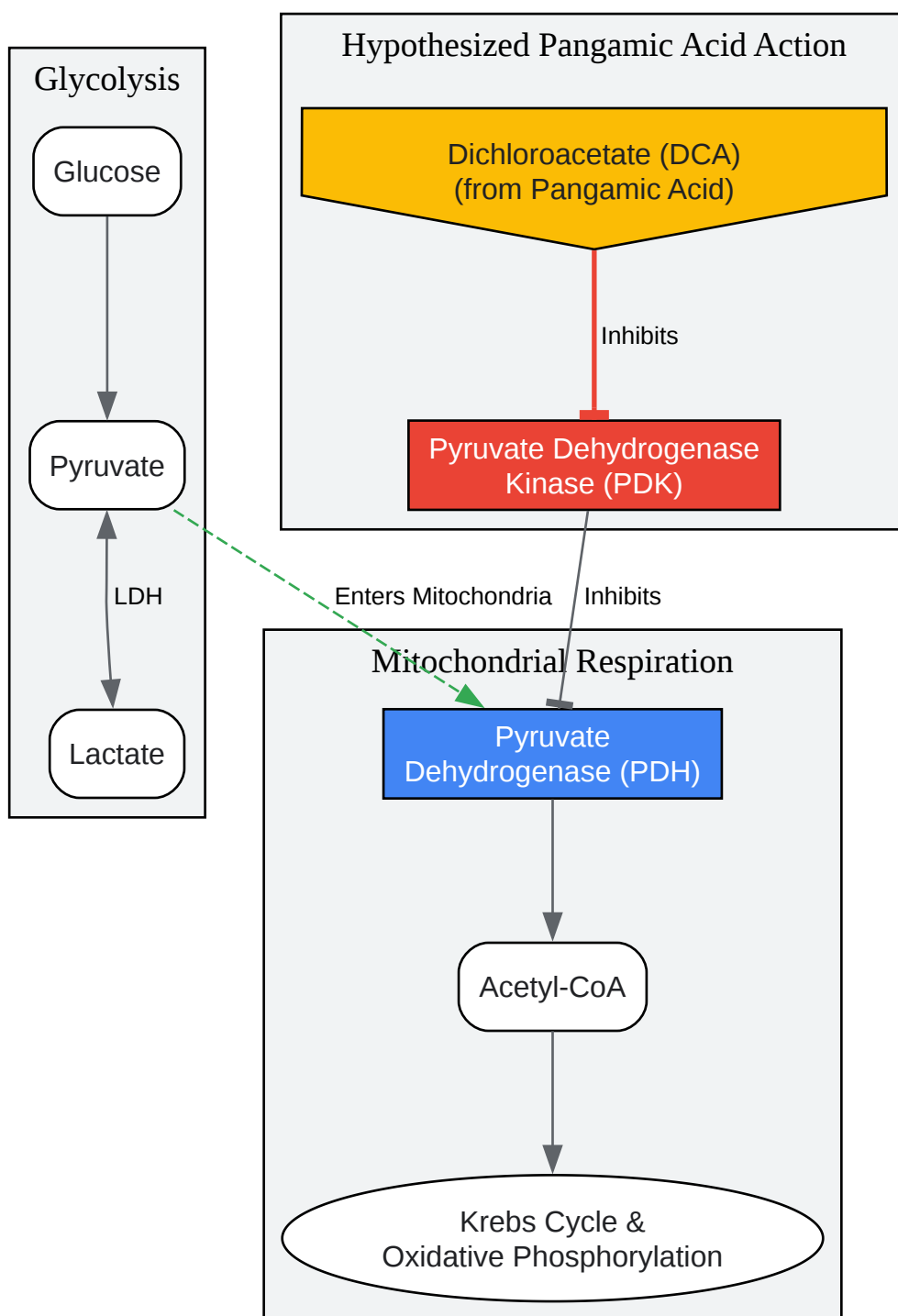
To clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.



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Caption: Experimental workflow for a double-blind, placebo-controlled ergogenic aid study.

The proposed, yet unproven, mechanism for pangamic acid's action often involves dichloroacetate (DCA), which is thought to be an active agent.[6] DCA is hypothesized to influence energy metabolism by affecting the enzyme pyruvate dehydrogenase.



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Caption: Hypothesized mechanism of Dichloroacetate (DCA) from pangamic acid on pyruvate metabolism.

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